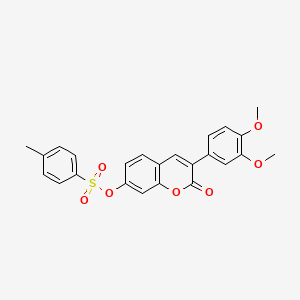

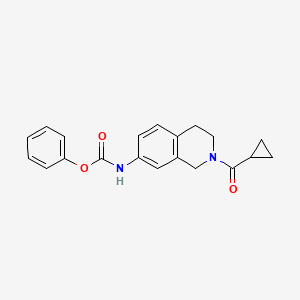

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

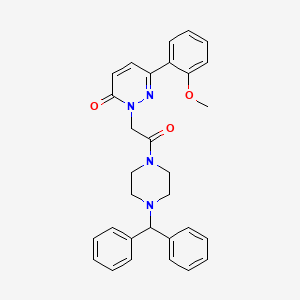

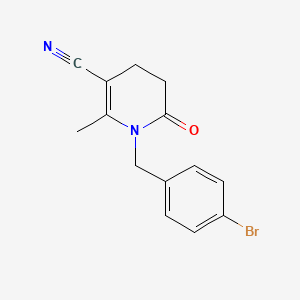

The compound "3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate" is a derivative of 2H-chromene, a class of compounds known for their diverse biological activities. The structure of this compound suggests it may have potential pharmacological properties, particularly in the context of cancer therapy and enzyme inhibition.

Synthesis Analysis

The synthesis of related 2H-chromene compounds involves the reaction of dihydroxybenzenes with various esters in acidic conditions, as seen in the synthesis of o-dihydroxy-4-(3,4-dimethoxyphenyl)-chromenones, which are precursors to chromenone-crown ethers . The specific synthesis of "3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate" is not detailed in the provided papers, but it likely follows similar synthetic pathways involving condensation reactions and sulfonation processes.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, NMR, and mass spectrometry . These methods provide insights into the conformation and binding interactions of the molecules, which are crucial for understanding their biological activity. The presence of dimethoxyphenyl and sulfonate groups is known to influence the binding affinity and selectivity of these molecules towards their biological targets.

Chemical Reactions Analysis

The chemical reactivity of 2H-chromene derivatives is influenced by the substituents on the chromene core. For instance, the presence of a 3,4-dimethoxybenzenesulfonyl group has been shown to confer strong inhibitory effects on the HIF-1 pathway, which is significant in the context of cancer therapy . The introduction of crown ether moieties to chromenone compounds allows for cation binding, as demonstrated by the synthesis of chromenone-crown ethers and their ability to bind metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-chromene derivatives, such as solubility, are critical for their pharmacological application. Poor water solubility is a common issue that necessitates the use of specialized formulations for in vivo delivery . The compound's solubility, stability, and binding affinity are key factors that determine its suitability as a therapeutic agent. The presence of methoxy and sulfonate groups typically enhances lipophilicity, which can be both an advantage and a limitation depending on the desired pharmacokinetic profile.

Applications De Recherche Scientifique

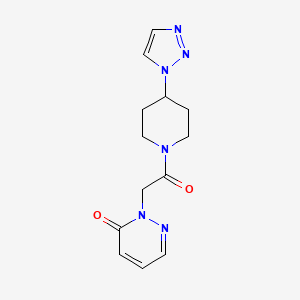

Anticancer Properties

A study by Mun et al. (2012) highlighted the potential of a similar compound, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, as an anti-cancer agent. This molecule acts as a hypoxia-inducible factor-1 (HIF-1) pathway inhibitor, showing promise in antagonizing tumor growth in animal cancer models. Structural modifications of this compound could optimize its pharmacological properties for cancer therapy (Mun et al., 2012).

Crystal Structure Analysis

Penkova et al. (2010) conducted an X-ray crystallography study on a structurally related compound, providing insights into its molecular arrangement. Understanding the crystal structure of such compounds can be crucial for the development of new materials and pharmaceuticals (Penkova et al., 2010).

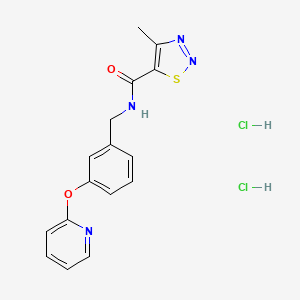

Anti-Inflammatory and Anti-Allergic Effects

Yoo et al. (2017) investigated the effects of a coumarin derivative, 2‐oxo‐2H‐chromen‐4‐yl 4‐methylbenzenesulfonate, on allergic inflammatory responses. This compound inhibited mast cell degranulation and suppressed the activation of the ERK pathway, indicating potential therapeutic strategies for allergic disorders (Yoo et al., 2017).

Synthesis and Optimization for Drug Delivery

Research by Wang et al. (2012) focused on KCN1, a variant of this chemical class, exploring its in vitro and in vivo anti-cancer activities against pancreatic cancer. The study also delved into the compound's pharmacokinetics and stability, crucial for its development as a therapeutic agent (Wang et al., 2012).

Propriétés

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O7S/c1-15-4-9-19(10-5-15)32(26,27)31-18-8-6-17-12-20(24(25)30-22(17)14-18)16-7-11-21(28-2)23(13-16)29-3/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMYIXHVCHIHJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B3002126.png)

![N-(4-bromophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3002130.png)

![1-[5-[4-Amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone](/img/structure/B3002131.png)

![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(4-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B3002133.png)

![(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-benzyl-N-(2-hydroxyethyl)propanamide](/img/structure/B3002136.png)

![Ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002138.png)